1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique combination of functional groups, including acetamido, aminobutoxy, thiazolyl, and hydroxypyrrolidine moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as the acetamido and aminobutoxy derivatives, followed by their coupling with the thiazolyl and hydroxypyrrolidine components. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve cost-effective and efficient production. Advanced techniques like chromatography and crystallization may be employed to purify the compound to the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions may involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to act as a ligand or inhibitor in various biochemical assays.
Medicine
In the field of medicine, 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the formulation of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may enhance the performance or stability of these products.
Mechanism of Action
The mechanism of action of 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride include other acetamido, aminobutoxy, thiazolyl, and hydroxypyrrolidine derivatives. Examples include:
- 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide
- 1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;monohydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H43Cl2N5O5S |
---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O5S.2ClH/c1-17-24(39-16-31-17)19-8-9-20(23(12-19)38-11-7-6-10-29)14-30-26(36)22-13-21(35)15-33(22)27(37)25(28(3,4)5)32-18(2)34;;/h8-9,12,16,21-22,25,35H,6-7,10-11,13-15,29H2,1-5H3,(H,30,36)(H,32,34);2*1H |
InChI Key |
LDWASNPVOMODPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCN.Cl.Cl |
Origin of Product |
United States |
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